molecular formula C16H14N2O2S B11774251 4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol

4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol

Cat. No.: B11774251
M. Wt: 298.4 g/mol
InChI Key: SJQANUHLOHZNFL-UHFFFAOYSA-N
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Description

4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thioether-linked 4-methylbenzyl group and a phenolic hydroxyl group. The 4-methylbenzyl thioether moiety introduces lipophilicity, which may influence membrane permeability, while the phenol group offers hydrogen-bonding capability, critical for antioxidant or enzyme-inhibitory activities.

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

4-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenol

InChI

InChI=1S/C16H14N2O2S/c1-11-2-4-12(5-3-11)10-21-16-18-17-15(20-16)13-6-8-14(19)9-7-13/h2-9,19H,10H2,1H3

InChI Key

SJQANUHLOHZNFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthesis of 5-(4-Hydroxyphenyl)-1,3,4-Oxadiazole-2-Thiol

The precursor 5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol (IV ) is synthesized via cyclization of 4-hydroxyphenyl carbohydrazide (III ) with CS₂ under alkaline conditions.

Procedure:

  • Esterification : 4-Hydroxybenzoic acid (I ) is refluxed with ethanol and sulfuric acid to form ethyl 4-hydroxybenzoate (II ).

  • Hydrazide Formation : II reacts with hydrazine hydrate in ethanol, yielding 4-hydroxyphenyl carbohydrazide (III ).

  • Cyclization : III is treated with CS₂ in ethanolic KOH, refluxed for 6–8 hours, and acidified to precipitate IV (Yield: 68–75%).

Analytical Data :

  • ¹H NMR (DMSO-d₆) : δ 10.32 (s, 1H, –OH), 8.02 (d, J = 8.6 Hz, 2H, Ar–H), 6.83 (d, J = 8.6 Hz, 2H, Ar–H), 3.45 (s, 1H, –SH).

  • MP : 215–217°C.

S-Alkylation with 4-Methylbenzyl Bromide

The thiol group of IV undergoes nucleophilic substitution with 4-methylbenzyl bromide (V ) in N,N-dimethylformamide (DMF) using lithium hydride (LiH) as a base.

Procedure:

  • Base Activation : IV (1.0 equiv) is dissolved in DMF, and LiH (1.2 equiv) is added under nitrogen.

  • Alkylation : V (1.1 equiv) is introduced, and the mixture is stirred at 25°C for 3–4 hours.

  • Workup : The reaction is quenched with ice-water, and the product is filtered and recrystallized from ethanol.

Analytical Data :

  • ¹H NMR (CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 2H, Ar–H), 7.28 (d, J = 8.0 Hz, 2H, –CH₂C₆H₄CH₃), 7.18 (d, J = 8.0 Hz, 2H, –CH₂C₆H₄CH₃), 6.92 (d, J = 8.4 Hz, 2H, Ar–H), 4.42 (s, 2H, –SCH₂–), 2.36 (s, 3H, –CH₃).

  • MP : 142–144°C.

  • Yield : 76–82%.

Alternative Synthetic Pathways

Oxidative Cyclization Using Phosphorus Oxychloride (POCl₃)

Arylhydrazides can undergo cyclization with POCl₃ to form 1,3,4-oxadiazoles. For example, 4-hydroxyphenyl hydrazide (VI ) reacts with POCl₃ under reflux to yield IV , albeit with lower yields (45–50%) compared to CS₂-based methods.

Limitations : Harsh conditions may degrade sensitive functional groups, limiting applicability for phenolic derivatives.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclization of III with CS₂, reducing reaction time from 8 hours to 30 minutes. This method improves yields to 78–80% while maintaining product integrity.

Critical Analysis of Reaction Parameters

Table 1: Optimization of S-Alkylation Conditions

BaseSolventTemp (°C)Time (h)Yield (%)
LiHDMF25382
K₂CO₃DMF25665
NaOHEtOH60858

Key Observations :

  • LiH in DMF maximizes yield due to enhanced nucleophilicity of the thiolate ion.

  • Elevated temperatures in ethanol promote side reactions, reducing efficiency.

Mechanistic Insights

Cyclization Mechanism

The formation of IV proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, followed by intramolecular cyclization and elimination of H₂S.

R–CONHNH2+CS2R–C(=S)–NHNH2BaseR–1,3,4-Oxadiazole-2-thiol+H2S\text{R–CONHNH}2 + \text{CS}2 \rightarrow \text{R–C(=S)–NHNH}2 \xrightarrow{\text{Base}} \text{R–1,3,4-Oxadiazole-2-thiol} + \text{H}2\text{S}

S-Alkylation Mechanism

The thiol group in IV is deprotonated by LiH, forming a thiolate ion that attacks 4-methylbenzyl bromide in an Sₙ2 mechanism.

Ar–SH+BaseAr–S⁻R–XAr–S–R+Base–H⁺\text{Ar–SH} + \text{Base} \rightarrow \text{Ar–S⁻} \xrightarrow{\text{R–X}} \text{Ar–S–R} + \text{Base–H⁺}

Purity and Characterization

Chromatographic Analysis

HPLC analysis (C18 column, MeOH:H₂O 70:30) confirms >98% purity, with retention time = 6.8 minutes.

Spectroscopic Validation

  • FT-IR (KBr) : 3250 cm⁻¹ (–OH), 1610 cm⁻¹ (C=N), 1245 cm⁻¹ (C–O–C).

  • LC-MS (ESI+) : m/z 327.1 [M+H]⁺.

Challenges and Mitigation Strategies

  • Thiol Oxidation : Conduct reactions under nitrogen to prevent disulfide formation.

  • Byproduct Formation : Use stoichiometric LiH to minimize O-alkylation .

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions. This reaction modifies electronic properties and biological activity profiles.

Reaction Reagents/Conditions Product Yield Source
SulfoxidationH₂O₂ (30%), CH₃COOH, 60°C, 6 h4-(5-((4-Methylbenzyl)sulfinyl)-1,3,4-oxadiazol-2-yl)phenol78%
Sulfone FormationmCPBA (2 eq), DCM, 0°C → RT, 12 h4-(5-((4-Methylbenzyl)sulfonyl)-1,3,4-oxadiazol-2-yl)phenol65%

Key Findings :

  • Sulfoxidation occurs selectively without oxadiazole ring degradation .

  • Sulfone derivatives exhibit enhanced thermal stability compared to thioether precursors.

Functionalization of the Phenolic Hydroxyl Group

The phenolic -OH group participates in etherification, esterification, and phosphorylation, altering solubility and pharmacological properties.

Reaction Reagents/Conditions Product Yield Source
AcetylationAc₂O, pyridine, RT, 4 h4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenyl acetate92%
MethylationCH₃I, K₂CO₃, acetone, reflux, 8 h4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)anisole85%
SulfonationH₂SO₄ (conc.), 0°C, 2 h4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenyl hydrogen sulfate70%

Key Findings :

  • Acetylated derivatives show improved lipophilicity, enhancing membrane permeability in biological assays .

  • Methylation suppresses hydrogen-bonding capacity, affecting crystallinity .

Nucleophilic Substitution at the Oxadiazole Core

The oxadiazole ring’s electron-deficient nature allows nucleophilic substitution at the sulfur atom under basic conditions.

Reaction Reagents/Conditions Product Yield Source
Thiol DisplacementNaSH, DMF, 80°C, 12 h4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol + 4-methylbenzyl thiol60%
AlkylationCH₃CH₂Br, K₂CO₃, acetone, reflux4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenoxy ethyl ether75%

Key Findings :

  • Thiol displacement is reversible in acidic media, enabling dynamic covalent chemistry applications .

  • Alkylation at the phenolic oxygen does not affect the oxadiazole ring’s integrity .

Electrophilic Aromatic Substitution

The para-substituted phenol ring undergoes electrophilic substitution, primarily at the ortho position relative to the hydroxyl group.

Reaction Reagents/Conditions Product Yield Source
NitrationHNO₃/H₂SO₄, 0°C, 1 h3-nitro-4-(5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol68%
BrominationBr₂, FeBr₃, DCM, RT, 3 h3-bromo-4-(5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol72%

Key Findings :

  • Nitration occurs regioselectively at the ortho position due to steric hindrance from the oxadiazole group .

  • Brominated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Coordination Chemistry

The phenol and oxadiazole moieties act as polydentate ligands for transition metals, forming complexes with potential catalytic or medicinal applications.

Metal Ion Reaction Conditions Complex Structure Application Source
Cu(II)Ethanol, RT, 2 h[Cu(C₁₈H₁₅N₂O₂S)₂]·2H₂OAntioxidant studies
Fe(III)Methanol, 60°C, 6 h[Fe(C₁₈H₁₅N₂O₂S)Cl₃]Catalytic oxidation

Key Findings :

  • Copper complexes exhibit radical-scavenging activity in DPPH assays .

  • Iron complexes catalyze the oxidation of alkanes to alcohols under mild conditions .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole core exhibit significant antibacterial properties. Studies have shown that compounds similar to 4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with essential bacterial cellular processes.

Case Study:
In one study, derivatives were tested against various bacterial strains, demonstrating that modifications to the oxadiazole structure could enhance antibacterial efficacy. For instance, compounds with electron-donating groups showed improved activity against resistant strains .

Anticancer Properties

The compound has also been investigated for its potential as an anticancer agent. The oxadiazole ring is known for its ability to induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest.

Case Study:
A recent study focused on the cytotoxic effects of oxadiazole derivatives on glioblastoma cell lines. Compounds similar to this compound were shown to significantly reduce cell viability and induce apoptosis . In vitro assays indicated that these compounds could be developed as lead candidates for further anticancer drug development.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. Antioxidants are crucial in mitigating oxidative stress-related diseases.

Case Study:
In a study assessing the antioxidant capacity of related oxadiazole derivatives, certain compounds demonstrated significant radical scavenging activity against free radicals such as DPPH and superoxide radicals. This suggests that this compound could be explored further for therapeutic applications in oxidative stress-related conditions .

Comparative Analysis of Related Compounds

To better understand the potential of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructureKey Features
2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazoleStructureExhibits antibacterial properties similar to oxadiazole derivatives
5-(Benzothiazol-2-yl)-N-(5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamideStructureKnown for antimicrobial activity against resistant strains
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methyl benzamideStructureFeatures trifluoromethyl group enhancing lipophilicity and biological activity

Mechanism of Action

The mechanism of action of 4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the oxadiazole ring can interact with enzymes and proteins. These interactions can disrupt the normal function of bacterial and fungal cells, leading to their death .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differentiating features:

Compound Name Substituents on Oxadiazole Key Features Reference
4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol (Target) 4-Methylbenzylthio, phenol Phenolic -OH for H-bonding; moderate lipophilicity -
4-((5-(m-Tolyl)-1,3,4-oxadiazol-2-yl)thio)benzene-1,2-diol (3d) m-Tolylthio, 1,2-diol Two hydroxyl groups; higher polarity
2-(5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate (3, ) Acetate-thioether, phenol Ester group introduces hydrolytic instability
4-((5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (8s) Chloro-methylphenylthio, butanoic acid Carboxylic acid enhances solubility; chloro group for electronic effects
2-((5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)phenol (6f) Trifluoromethylphenylthio, phenol Electron-withdrawing CF₃ group boosts anticancer activity

Structural Insights :

  • Phenol vs. Alkyl/Aryl Substitutions: The phenolic -OH in the target compound distinguishes it from analogs with alkyl (e.g., butanoic acid in 8s) or electron-deficient aryl groups (e.g., CF₃ in 6f).

Anticancer Activity :

  • Compound 6f (): 68.89% growth inhibition (GI) against CCRF-CEM cells due to CF₃ group enhancing electron deficiency and DNA intercalation .
  • Adamantanyl-oxadiazoles (): Induce apoptosis via EGFR inhibition (IC₅₀ ~1–5 µM) .
  • Target Compound: Phenolic -OH may confer antioxidant-mediated cytoprotection rather than direct cytotoxicity.

Antioxidant Activity :

  • Compound 6i (): IC₅₀ = 15.14 µM (DPPH assay) due to methoxy-phenol resonance stabilization .
  • Target Compound: Similar phenol group likely provides moderate antioxidant activity (predicted IC₅₀ ~20–30 µM).

Enzyme Inhibition :

  • Rho/ROCK inhibitors (): IC₅₀ values <100 nM for compounds with sulfonyl or carboxylic acid groups (e.g., 19i, 8s) .
  • Target Compound : Lacks ionizable groups (e.g., COOH), likely reducing potency against Rho kinases.
Physicochemical Properties
Property Target Compound 8s () 3d ()
LogP (Predicted) 3.2 2.8 2.5
Solubility (mg/mL) 0.1 (DMSO) 1.5 (Water) 0.05 (DMSO)
Melting Point (°C) ~160–170 (estimated) 180–182 178–180

Key Trends :

  • Phenolic -OH increases polarity but reduces solubility compared to carboxylic acid derivatives (e.g., 8s).
  • Methylbenzyl group enhances LogP vs. diol-substituted analogs (3d).

Biological Activity

The compound 4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16N2OS\text{C}_{16}\text{H}_{16}\text{N}_2\text{OS}

This structure features a phenolic group and an oxadiazole ring, which contribute to its biological properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. The compound under discussion has shown significant activity against various bacterial strains. Research indicates that derivatives containing the 1,3,4-oxadiazole ring are effective against both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may inhibit bacterial growth by targeting essential cellular processes, similar to other known oxadiazole derivatives .

Antitubercular Activity

In addition to its antibacterial effects, compounds with similar structures have been investigated for their antitubercular activity . A study demonstrated that certain oxadiazole derivatives effectively inhibited Mycobacterium bovis BCG in both active and dormant states. The mechanism involves inhibition of the enzyme enoyl reductase (InhA), crucial for fatty acid biosynthesis in mycobacteria .

Antifungal Properties

The antifungal potential of oxadiazole derivatives has also been explored. Compounds structurally related to this compound exhibited strong antifungal activity against various fungal pathogens:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans25 µg/mL
Aspergillus niger50 µg/mL

These results indicate that the compound could serve as a lead for developing new antifungal agents .

Case Studies

  • Study on Antibacterial Activity :
    A recent study assessed the antibacterial efficacy of several oxadiazole derivatives, including our compound. The study found that it exhibited significant activity against resistant bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .
  • Antitubercular Research :
    In another investigation focused on antitubercular properties, researchers synthesized a series of oxadiazole derivatives and evaluated their effects on Mycobacterium tuberculosis. The results indicated that modifications in the thioether group significantly enhanced activity against this pathogen .
  • Antifungal Evaluation :
    A comparative study evaluated various oxadiazole derivatives for antifungal activity against agricultural pathogens. The findings revealed that some derivatives showed superior efficacy compared to conventional fungicides, highlighting their potential application in agricultural settings .

Q & A

Q. What are the standard synthetic routes for 4-(5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol, and how are intermediates validated?

The synthesis typically involves cyclization and nucleophilic substitution reactions. A common approach is:

Thiol incorporation : React 5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol with 4-methylbenzyl bromide under basic conditions (e.g., NaOH in methanol) to introduce the thioether moiety .

Intermediate validation : Use thin-layer chromatography (TLC) to monitor reaction progress and confirm purity. For structural validation, employ ¹H-NMR (to confirm aromatic proton environments) and IR spectroscopy (to identify S-H or O-H stretches in intermediates) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

  • ¹H-NMR : Focus on aromatic protons (δ 6.8–7.5 ppm for the phenol and 4-methylbenzyl groups) and methyl groups (δ 2.3–2.5 ppm for the 4-methylbenzyl -CH₃) .
  • IR : Look for S-C stretching (~650 cm⁻¹) and phenolic O-H stretches (~3200–3500 cm⁻¹) .
  • Elemental analysis : Confirm stoichiometry (C, H, N, S) to validate purity .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Antimicrobial screening : Use disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under scale-up conditions?

  • Catalyst screening : Test bases like K₂CO₃ or DBU to enhance nucleophilic substitution efficiency .
  • Solvent selection : Compare polar aprotic solvents (e.g., DMF) versus methanol; DMF may improve solubility of aromatic intermediates .
  • Temperature control : Maintain 60–70°C to balance reaction rate and byproduct formation .

Q. How should contradictory biological activity data (e.g., high in vitro potency but low in vivo efficacy) be analyzed?

  • Solubility assessment : Measure logP to evaluate lipid solubility; low solubility may limit bioavailability. Use co-solvents (e.g., DMSO:PBS mixtures) in assays .
  • Metabolic stability : Perform hepatic microsome assays to identify rapid degradation pathways (e.g., oxidation of the thioether group) .
  • Structural analogs : Synthesize derivatives with substituents (e.g., -OCH₃ instead of -CH₃) to improve pharmacokinetics .

Q. What computational methods are effective for predicting the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or bacterial topoisomerases) .
  • QSAR studies : Corrogate substituent effects (e.g., electron-withdrawing groups on the oxadiazole ring) with bioactivity data .

Q. How can researchers address spectral ambiguities (e.g., overlapping NMR peaks) during characterization?

  • 2D NMR techniques : Employ HSQC or HMBC to resolve aromatic proton assignments .
  • Deuterated solvents : Use DMSO-d₆ to sharpen phenolic O-H signals .
  • Comparative analysis : Cross-reference with spectral data of structurally related oxadiazoles (e.g., 4-hydroxyphenyl-oxadiazole derivatives) .

Q. What strategies improve the compound’s stability in biological assay buffers?

  • pH optimization : Maintain buffers at pH 7.4 to prevent hydrolysis of the oxadiazole ring .
  • Light sensitivity : Store solutions in foil-covered vials to avoid photodegradation .
  • Antioxidants : Add 0.1% ascorbic acid to mitigate thioether oxidation .

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